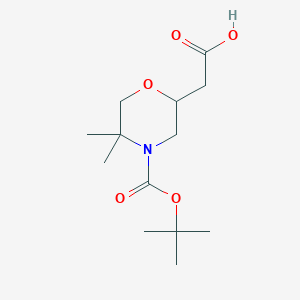
2-Carboxymethyl-5,5-dimethyl-morpholine-4-carboxylic acid tert-butyl ester
説明
2-Carboxymethyl-5,5-dimethyl-morpholine-4-carboxylic acid tert-butyl ester is a useful research compound. Its molecular formula is C13H23NO5 and its molecular weight is 273.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-Carboxymethyl-5,5-dimethyl-morpholine-4-carboxylic acid tert-butyl ester (CAS Number: 889953-52-0) is a morpholine derivative that has garnered attention for its potential biological activities. This compound is structurally characterized by the presence of two carboxylic acid groups and a tert-butyl ester, which may contribute to its pharmacological properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.
- Molecular Formula : C₁₃H₂₃N₁O₅
- Molecular Weight : 273.33 g/mol
- Structure : The compound features a morpholine ring, which is known for its ability to interact with various biological targets.
The biological activity of this compound is likely influenced by its ability to modulate enzyme activity, particularly in relation to dipeptidyl peptidase-4 (DPP-4) inhibition. DPP-4 inhibitors are significant in the management of type 2 diabetes mellitus (T2DM) as they enhance the levels of incretin hormones, which are vital for insulin secretion and blood glucose regulation .
Dipeptidyl Peptidase-4 (DPP-4) Inhibition
Research indicates that compounds similar to 2-Carboxymethyl-5,5-dimethyl-morpholine derivatives exhibit DPP-4 inhibitory activity. This inhibition leads to increased levels of glucagon-like peptide-1 (GLP-1), which plays a crucial role in glycemic control . The structure-activity relationship (SAR) studies suggest that modifications in the morpholine scaffold can enhance DPP-4 inhibition potency.
Case Study: DPP-4 Inhibition
In a study focusing on the SAR of DPP-4 inhibitors, it was found that certain morpholine derivatives exhibited significant inhibitory effects on DPP-4 activity. The study highlighted the importance of specific functional groups in enhancing binding affinity and selectivity towards the enzyme .
| Compound | IC50 (µM) | Remarks |
|---|---|---|
| Compound A | 0.05 | High potency |
| Compound B | 0.10 | Moderate potency |
| 2-Carboxymethyl... | TBD | Under investigation |
In Vivo Studies
In vivo experiments involving related compounds have shown that DPP-4 inhibitors can significantly reduce blood glucose levels in diabetic models. These findings suggest that 2-Carboxymethyl-5,5-dimethyl-morpholine derivatives may possess similar therapeutic potential.
特性
IUPAC Name |
2-[5,5-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholin-2-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO5/c1-12(2,3)19-11(17)14-7-9(6-10(15)16)18-8-13(14,4)5/h9H,6-8H2,1-5H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJFDZRPZIHFHQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(CN1C(=O)OC(C)(C)C)CC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20695710 | |
| Record name | [4-(tert-Butoxycarbonyl)-5,5-dimethylmorpholin-2-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20695710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
889953-52-0 | |
| Record name | [4-(tert-Butoxycarbonyl)-5,5-dimethylmorpholin-2-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20695710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-{4-[(tert-butoxy)carbonyl]-5,5-dimethylmorpholin-2-yl}acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















